molecular formula C16H17N3O4S2 B2546393 N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 868213-78-9

N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2546393
CAS No.: 868213-78-9
M. Wt: 379.45
InChI Key: RIQRDINUGLWLAO-UHFFFAOYSA-N
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Description

N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino-6-(N-isobutylsulfamoyl)benzothiazole with furan-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isobutylsulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-10(2)9-17-25(21,22)11-5-6-12-14(8-11)24-16(18-12)19-15(20)13-4-3-7-23-13/h3-8,10,17H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQRDINUGLWLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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